molecular formula C7H10N2 B13331474 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile

4-Aminobicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B13331474
M. Wt: 122.17 g/mol
InChI Key: PDNURFHMJVJXGI-UHFFFAOYSA-N
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Description

4-Aminobicyclo[211]hexane-1-carbonitrile is a bicyclic compound characterized by a unique structure that includes a primary amine and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile typically involves the use of photochemistry and cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it technically challenging and difficult to scale up.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in photochemical techniques and the development of more efficient catalytic systems may facilitate larger-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.1.1]hexane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Aminobicyclo[2.1.1]hexane-1-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The primary amine and nitrile groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobicyclo[2.1.1]hexane-1-carbonitrile is unique due to the presence of both a primary amine and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its rigid bicyclic structure also provides conformational stability, making it an attractive scaffold in drug design and other fields.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-aminobicyclo[2.1.1]hexane-1-carbonitrile

InChI

InChI=1S/C7H10N2/c8-5-6-1-2-7(9,3-6)4-6/h1-4,9H2

InChI Key

PDNURFHMJVJXGI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(C2)C#N)N

Origin of Product

United States

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